molecular formula C19H13ClN4O3S B2426911 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893986-36-2

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2426911
CAS No.: 893986-36-2
M. Wt: 412.85
InChI Key: IHVYWZTVOBDJPP-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. . The compound features a unique structure that includes a thiazole ring fused with an imidazole ring, a phenyl group, and a nitrobenzamide moiety, making it a subject of interest for various scientific research applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide can be compared with other imidazo[2,1-b]thiazole derivatives such as:

These compounds share the imidazo[2,1-b]thiazole core but differ in their functional groups and biological activities, highlighting the versatility and potential of this chemical scaffold in drug development.

Properties

IUPAC Name

5-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-2-5-14(6-3-12)21-18(25)15-8-13(20)4-7-17(15)24(26)27/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYWZTVOBDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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